molecular formula C20H22N2O2 B14978289 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- CAS No. 1018127-38-2

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-

Cat. No.: B14978289
CAS No.: 1018127-38-2
M. Wt: 322.4 g/mol
InChI Key: BXTPOAHNTWKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising a benzene ring fused to an imidazole moiety. The specific substitution pattern includes a cyclopropyl group at position 2, a hydroxymethyl (-CH2OH) group at position 1, and a 3-methylphenoxy methyl substituent at the alpha position of the ethanol side chain. Such substitutions are critical in modulating its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

CAS No.

1018127-38-2

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C20H22N2O2/c1-14-5-4-6-17(11-14)24-13-16(23)12-22-19-8-3-2-7-18(19)21-20(22)15-9-10-15/h2-8,11,15-16,23H,9-10,12-13H2,1H3

InChI Key

BXTPOAHNTWKGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various aldehydes or carboxylic acids. For 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]-, the synthetic route may involve the following steps:

    Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or carboxylic acid under acidic or basic conditions to form the benzimidazole core.

    Substitution Reaction: The benzimidazole core undergoes substitution reactions to introduce the cyclopropyl and 3-methylphenoxy groups.

    Ethanol Addition: The final step involves the addition of the ethanol group to the benzimidazole core.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding and efficient methods such as microwave-assisted synthesis, which significantly reduces reaction time and increases yield. Other methods include the use of metal catalysts and environmentally benign solvents to enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 1H-Benzimidazole, 1-(3-bromo-2,2-dimethylpropyl)-2-(phenylthio)

  • Substituents : A bromo-dimethylpropyl group at position 1 and a phenylthio group at position 2 .
  • Key Differences: The absence of a hydroxymethyl or 3-methylphenoxy group in this analog reduces its polarity compared to the target compound.
  • Implications: The target compound’s 3-methylphenoxy group could improve lipid solubility and membrane permeability relative to the phenylthio analog.

Phenoxy-Containing Compounds

  • Example : 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide (from ) .
  • The ethanol side chain in the target compound may facilitate hydrogen bonding, unlike the amine oxide in the benzhydryloxy derivative.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Hypothetical logP* Potential Bioactivity Target
Target Compound Benzimidazole-ethanol 2-cyclopropyl, α-(3-methylphenoxy)methyl ~3.5 Kinase/GPCR modulation
1H-Benzimidazole, 1-(3-bromo-2,2-dimethylpropyl)-2-(phenylthio) Benzimidazole 3-bromo-2,2-dimethylpropyl, phenylthio ~4.2 Thiol-reactive enzymes
2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide Ethanolamine Benzhydryloxy, dimethylamine oxide ~2.8 Histamine receptor antagonism

*logP values estimated based on substituent contributions (e.g., cyclopropyl: +0.7; phenoxy: +2.1).

Research Findings and Limitations

  • Structural data for the target compound, if available, would likely rely on such tools.
  • Evidence Gaps: No direct pharmacological or synthetic data for the target compound exists in the provided sources.

Biological Activity

1H-Benzimidazole derivatives have gained significant attention in pharmacology due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific compound 1H-Benzimidazole-1-ethanol, 2-cyclopropyl-alpha-[(3-methylphenoxy)methyl]- (CAS Number: 1018127-38-2) is a benzimidazole derivative that has shown potential in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O2C_{20}H_{22}N_{2}O_{2} with a molecular weight of 322.4 g/mol. The structure includes a benzimidazole core with a cyclopropyl group and a phenoxy methyl substituent, which may influence its biological activity.

PropertyValue
CAS Number1018127-38-2
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit antiviral properties, particularly against flaviviruses such as Hepatitis C Virus (HCV). A study on related compounds demonstrated that modifications to the benzimidazole structure could enhance antiviral activity against HCV helicase, suggesting that similar derivatives may also show efficacy against viral infections .

Antimicrobial Activity

Benzimidazole derivatives have been evaluated for their antimicrobial properties. A review highlighted the effectiveness of various benzimidazole compounds against both Gram-positive and Gram-negative bacteria. While specific data on the subject compound is limited, related derivatives have shown promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For instance, studies have reported that certain benzimidazole derivatives exhibit selective toxicity towards malignantly transformed cells while sparing normal cells . The mechanism often involves the disruption of tubulin polymerization, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antiviral Activity : A study synthesized various benzimidazole analogues and tested their inhibitory effects on HCV helicase. The findings suggested that structural modifications could significantly enhance antiviral activity, with some derivatives achieving IC50 values around 6.5 µM .
  • Antimicrobial Evaluation : In a comparative study, several benzimidazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against Salmonella typhi and Candida albicans. Some compounds showed MIC values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
  • Cytotoxicity Studies : Research focused on the cytotoxic effects of benzimidazole derivatives against various cancer cell lines revealed that certain compounds exhibited IC50 values comparable to established chemotherapeutics like podophyllotoxin, highlighting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.